Ferrous carbonate

Description

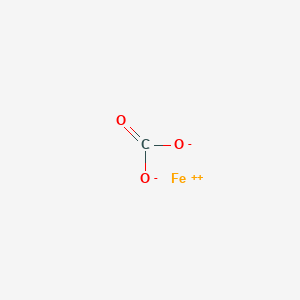

Structure

3D Structure of Parent

Properties

IUPAC Name |

iron(2+);carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Fe/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQDACVRFCEPDA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CFeO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052225 | |

| Record name | Iron(II) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or grey odorless solid, insoluble in water, soluble in acid; [Hawley] | |

| Record name | Ferrous carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.0067 G SOL IN 1 LITER OF WATER @ 25 °C; SOL IN CARBONIC ACID SOLUTION | |

| Record name | FERROUS CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.9 g/cu cm | |

| Record name | FERROUS CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Precipitates as a white solid | |

CAS No. |

563-71-3 | |

| Record name | Ferrous carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrous carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid, iron(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(II) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ3Q72U52O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERROUS CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: Decomposes | |

| Record name | FERROUS CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Ferrous Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of ferrous carbonate (FeCO₃), a compound of significant interest in various scientific and industrial fields, including geology, materials science, and pharmaceuticals. A thorough understanding of its crystallographic properties is fundamental for predicting its behavior and designing novel applications.

Crystal Structure and Space Group

Ferrous carbonate, commonly known as the mineral siderite, crystallizes in the trigonal crystal system .[1][2] Its structure is isomorphous with calcite (CaCO₃) and it belongs to the calcite group of minerals.[1][3] The space group for ferrous carbonate is consistently identified as R-3c .[4][5][6][7] This space group designation indicates a rhombohedral lattice with a three-fold rotational axis and a glide plane.

The crystal structure consists of Fe²⁺ cations and planar CO₃²⁻ anionic groups.[4][8] The iron(II) ions are octahedrally coordinated by six oxygen atoms from six different carbonate groups, forming FeO₆ octahedra.[4] These octahedra share corners to create a three-dimensional framework.[9] The carbonate groups are arranged in layers perpendicular to the c-axis.[7]

Quantitative Crystallographic Data

The precise dimensions of the unit cell of ferrous carbonate have been determined by various studies. The lattice parameters, which define the size and shape of the unit cell, are crucial for material characterization and computational modeling. The following table summarizes the reported quantitative data for the hexagonal setting of the trigonal system.

| Parameter | Reported Value (Å) | Reference |

| Lattice Parameter (a) | 4.69 | [10] |

| 4.6916 | [8] | |

| 4.761 | [9] | |

| 4.626 | [11] | |

| Lattice Parameter (c) | 15.38 | [10] |

| 15.3796 | [8] | |

| 5.872 | [9] | |

| 15.288 | [11] | |

| Fe-O Bond Length | 2.13 | [4] |

| 2.17 | [9] | |

| C-O Bond Length | 1.29 | [4] |

| 1.30 | [9] |

Note: Variations in lattice parameters can arise from differences in experimental conditions, sample purity, and analytical techniques.

Experimental Determination Protocols

The determination of the crystal structure of ferrous carbonate is primarily achieved through X-ray diffraction (XRD) techniques.[5] Both single-crystal XRD and powder XRD are employed to elucidate the atomic arrangement.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most accurate determination of crystal structures. The general protocol involves:

-

Crystal Selection: A high-quality single crystal of ferrous carbonate, free from significant defects, is carefully selected and mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffracted X-rays are recorded by a detector. The angles and intensities of these diffracted beams are measured.

-

Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell parameters and the symmetry of the crystal, leading to the identification of the space group. The positions of the atoms within the unit cell are then determined by solving the phase problem. Finally, the structural model is refined to achieve the best possible fit with the experimental data.[7]

X-ray Powder Diffraction (XRPD)

X-ray powder diffraction is a versatile technique used for phase identification and for the determination of lattice parameters from a polycrystalline sample. A typical experimental protocol is as follows:

-

Sample Preparation: A fine powder of ferrous carbonate is prepared to ensure a random orientation of the crystallites. The powder is then mounted in a sample holder.

-

Data Collection: The powdered sample is exposed to a monochromatic X-ray beam. The detector scans a range of 2θ angles to measure the intensity of the diffracted X-rays.[12]

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, contains a series of peaks. The positions of these peaks are determined by the lattice parameters of the crystal structure (Bragg's Law). The space group and lattice parameters can be determined and refined by analyzing the peak positions and intensities.[12]

One specific study detailed the collection of powder diffraction patterns with a Huber G670 powder diffractometer in the 2θ range of 3 to 100° in steps of 0.005° using Cu Kα1 radiation (λ = 1.54056 Å) for 10 minutes.[12] The data was collected in transmission mode from a rotating flat plate sample.[12]

Logical Relationship Diagram

The following diagram illustrates the hierarchical relationship of the crystallographic information for ferrous carbonate.

References

- 1. Siderite Mineral: Composition, Crystal Structure, and Geological Occurrence Explained [mineralexpert.org]

- 2. Siderite - Wikipedia [en.wikipedia.org]

- 3. sandatlas.org [sandatlas.org]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. Ferrous carbonate | 1335-56-4 | Benchchem [benchchem.com]

- 6. Iron(II) carbonate - matvoc.nims.go.jp [matvoc.nims.go.jp]

- 7. geo.arizona.edu [geo.arizona.edu]

- 8. Iron(II) carbonate - Wikipedia [en.wikipedia.org]

- 9. mp-18969: FeCO3 (trigonal, R-3c, 167) [legacy.materialsproject.org]

- 10. Crystal: Iron Carbonate - FeCO3 - SurfaceNet [surfacenet.de]

- 11. researchgate.net [researchgate.net]

- 12. FeCO3 Synthesis Pathways: The Influence of Temperature, Duration, and Pressure - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Siderite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of the mineral siderite (FeCO₃). The information is presented to support research, scientific analysis, and potential applications in various fields, including drug development where mineral-based materials are of interest. This document includes quantitative data, detailed experimental protocols for property determination, and visualizations to illustrate key concepts.

Physical Properties of Siderite

Siderite is a member of the calcite group of carbonate minerals and exhibits a range of physical properties that are crucial for its identification and characterization.[1] A summary of these properties is presented in the table below, followed by detailed experimental protocols for their determination.

Quantitative Physical Data

| Property | Value | Notes |

| Chemical Formula | FeCO₃ | Iron (II) Carbonate[2][3][4][5][6] |

| Crystal System | Trigonal | Hexagonal scalenohedral class (3 2/m)[2][3] |

| Space Group | R-3c | [2] |

| Mohs Hardness | 3.5 - 4.5 | [2][5][7][8][9][10] |

| Specific Gravity | 3.83 - 3.96 g/cm³ | [2][5][7][8][9][10] |

| Cleavage | Perfect, rhombohedral on {1011} | [2][3][7][8][9][11] |

| Fracture | Conchoidal to uneven | [2][3][7][9] |

| Luster | Vitreous, silky, pearly, or dull | [2][3][5][7][12] |

| Streak | White | [2][3][5][9][10] |

| Color | Yellowish-brown to greyish-brown, pale yellow, green, red, black; rarely colorless | [2][3][5][7][13] |

| Diaphaneity | Transparent to opaque | [3][5][8][12][13] |

| Refractive Index | nω = 1.875, nε = 1.633 | Uniaxial (-)[2][8][14] |

| Birefringence | δ = 0.242 | [2][8][12] |

Experimental Protocols for Physical Property Determination

Objective: To determine the relative hardness of a siderite specimen by comparing its resistance to scratching against a set of standard minerals.

Materials:

-

Siderite specimen with a smooth, clean surface.

-

Mohs hardness scale kit (containing talc, gypsum, calcite, fluorite, apatite, orthoclase, quartz, topaz, corundum, and diamond).

-

Common objects for field testing (fingernail, copper penny, steel nail).[5][12][15]

Procedure:

-

Select a fresh, unscratched surface on the siderite specimen.

-

Attempt to scratch the surface of the siderite with a mineral of known hardness from the Mohs scale, starting with a softer mineral like fluorite (hardness 4).

-

Press the standard mineral firmly against the siderite and drag it across the surface.

-

Observe the result. If a scratch is produced, the siderite is softer than the standard mineral. If no scratch is produced, the siderite is harder.

-

If the softer mineral did not scratch the siderite, repeat the test with the next harder mineral in the scale (e.g., apatite, hardness 5).

-

Continue this process until a mineral is found that scratches the siderite. The hardness of the siderite lies between the hardness of the last mineral that did not scratch it and the first mineral that did.

-

Confirm the scratch by rubbing it with a finger to ensure it is not just a powder trail.[12]

Objective: To determine the specific gravity of a siderite sample using a pycnometer.

Materials:

-

Siderite sample, powdered.

-

Pycnometer (a glass flask with a precise volume).

-

Analytical balance.

-

Distilled water.

-

Vacuum desiccator (optional, for removing trapped air).

Procedure:

-

Clean and dry the pycnometer and weigh it empty (W_empty).

-

Place a known mass of the powdered siderite sample into the pycnometer and weigh it (W_sample).

-

Fill the pycnometer with distilled water, taking care to remove any air bubbles. A vacuum desiccator can be used for this purpose.

-

Fill the pycnometer to its calibrated volume and weigh it with the sample and water (W_sample+water).

-

Empty and clean the pycnometer, then fill it with distilled water only to its calibrated volume and weigh it (W_water).

-

The specific gravity (SG) is calculated using the following formula: SG = (W_sample - W_empty) / [(W_water - W_empty) - (W_sample+water - W_sample)]

Objective: To determine the color of siderite in its powdered form.

Procedure:

-

Obtain a streak plate (unglazed porcelain).

-

Select a corner or edge of the siderite specimen.

-

Firmly drag the siderite across the streak plate to create a line of powder.

-

Observe the color of the powdered streak on the plate. For siderite, this will be white.[2][3][5][9][10]

Objective: To observe the characteristic cleavage of siderite.

Procedure:

-

Examine a siderite specimen for the presence of flat, reflective surfaces.

-

If the specimen is already fractured, observe the angles at which these flat surfaces intersect. Siderite has perfect rhombohedral cleavage, meaning it breaks along three planes that are not at 90-degree angles, forming rhombohedrons.[2][3][7][8][9][11]

-

In a laboratory setting, a small sample can be carefully broken with a hammer to observe the fresh cleavage surfaces. Safety glasses should be worn.

Chemical Properties of Siderite

Siderite's chemical behavior is primarily dictated by its composition as an iron (II) carbonate. It is a member of an isomorphous series with other carbonate minerals where the iron can be substituted by other divalent cations.

Chemical Composition and Stoichiometry

The ideal chemical formula for siderite is FeCO₃.[2][3][4][5][6] By weight, this corresponds to 48.2% iron, 10.4% carbon, and 41.4% oxygen. It is often expressed in terms of oxides as 62.01% FeO and 37.99% CO₂.[3][13]

Siderite forms solid solution series with magnesite (MgCO₃) and rhodochrosite (MnCO₃), where magnesium and manganese can substitute for iron in the crystal lattice.[2][4][16] Calcium may also be present as an impurity.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Streak Test for Minerals - using a porcelain streak plate [geology.com]

- 3. quora.com [quora.com]

- 4. Mohs Hardness Scale: Testing the Resistance to Being Scratched [geology.com]

- 5. rocksandminerals.com [rocksandminerals.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. Glad You Asked: How Do Geologists Identify Minerals? - Utah Geological Survey [geology.utah.gov]

- 8. Mineral Cleavage: a practical experiment [serc.carleton.edu]

- 9. scribd.com [scribd.com]

- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 11. researchgate.net [researchgate.net]

- 12. education.com [education.com]

- 13. Mineral Study Guide - Streak [omg.georockme.com]

- 14. KGS--Bull. 152, pt. 1--Chemical Analysis for Carbonate and Silicate Rocks [kgs.ku.edu]

- 15. superchargedscience.com [superchargedscience.com]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide on the Solubility Product (Ksp) of Ferrous Carbonate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility product (Ksp) of ferrous carbonate (FeCO₃), a compound of significant interest in geochemistry, corrosion science, and pharmaceuticals. Understanding the solubility of ferrous carbonate is critical for predicting its behavior in various aqueous environments.

Introduction to Ferrous Carbonate Solubility

Ferrous carbonate (FeCO₃), also known as iron(II) carbonate, is a naturally occurring mineral called siderite.[1] It is a sparingly soluble salt in water, and its solubility is governed by the solubility product constant (Ksp). The dissolution of ferrous carbonate in water is an equilibrium process represented by the following equation:

FeCO₃(s) ⇌ Fe²⁺(aq) + CO₃²⁻(aq)

The Ksp is the product of the equilibrium concentrations of the dissolved ions, each raised to the power of its stoichiometric coefficient:

Ksp = [Fe²⁺][CO₃²⁻]

A smaller Ksp value indicates lower solubility.

Quantitative Data: Solubility Product of Ferrous Carbonate

The reported Ksp values for ferrous carbonate can vary depending on the experimental conditions such as temperature, ionic strength, and the specific methodology used for determination. Below is a summary of some reported Ksp values at or near standard conditions (25 °C).

| Ksp Value | Temperature (°C) | Ionic Strength (I) | Reference |

| 3.13 x 10⁻¹¹ | 25 | Not Specified | [1][2] |

| 3.5 x 10⁻¹¹ | 25 | Not Specified | [3] |

| 2.1 x 10⁻¹¹ | 25 | Not Specified | [4][5] |

| 1.28 x 10⁻¹¹ | Not Specified | Not Specified | [1] |

| pKsp = 10.6 (Ksp ≈ 2.51 x 10⁻¹¹) | 20 | 0 | [6] |

These variations highlight the importance of considering the specific conditions of a system when applying a Ksp value.

Factors Influencing Ferrous Carbonate Solubility

Several factors can significantly impact the solubility of ferrous carbonate in aqueous solutions:

-

pH: The solubility of ferrous carbonate is highly dependent on pH.[7][8] In acidic solutions, the carbonate ion (CO₃²⁻) reacts with hydrogen ions (H⁺) to form bicarbonate (HCO₃⁻) and carbonic acid (H₂CO₃). This consumption of carbonate ions shifts the dissolution equilibrium of FeCO₃ to the right, increasing its solubility.[7]

-

Temperature: While some studies suggest that temperature has a minor impact on the overall solubility of FeCO₃ in certain solutions like aqueous KCl, it significantly affects the kinetics of dissolution, with equilibrium being reached faster at higher temperatures.[9][10]

-

Ionic Strength: The presence of other ions in the solution affects the activity coefficients of Fe²⁺ and CO₃²⁻, thereby influencing the solubility. Increased ionic strength can impact the nucleation rate of ferrous carbonate.[8]

-

Presence of Complexing Agents: Ligands that can form stable complexes with Fe²⁺ will increase the solubility of ferrous carbonate by reducing the concentration of free ferrous ions in the solution.

-

Common Ion Effect: The presence of a common ion, either Fe²⁺ or CO₃²⁻, from another source will decrease the solubility of FeCO₃ by shifting the dissolution equilibrium to the left, in accordance with Le Châtelier's principle.

-

Presence of Other Ions: Ions like Ca²⁺ can co-precipitate with ferrous carbonate, forming mixed iron-calcium carbonates (FeₓCaᵧCO₃).[11] This can alter the crystal structure and increase the solubility compared to pure FeCO₃.[11]

Experimental Protocols for Ksp Determination

The determination of the Ksp for a sparingly soluble salt like ferrous carbonate requires precise and careful experimental techniques. Due to the susceptibility of Fe²⁺ to oxidation, all procedures should be conducted under anoxic conditions, often within a glovebox with an inert atmosphere.[9]

4.1. Synthesis of Ferrous Carbonate

Since high-purity ferrous carbonate is not always commercially available, it is often synthesized in the laboratory.[12] A common method involves the reaction of an iron(II) salt solution with a carbonate or bicarbonate solution under an oxygen-free environment.[1][9]

-

Reactants: Iron(II) chloride tetrahydrate (FeCl₂·4H₂O), sodium bicarbonate (NaHCO₃), and sodium carbonate (Na₂CO₃) are often used.[9]

-

Procedure:

-

Prepare separate aqueous solutions of the iron(II) salt and the carbonate/bicarbonate salts using deoxygenated water (e.g., by stripping with nitrogen gas).[9]

-

Mix the solutions within an anaerobic chamber to precipitate ferrous carbonate.

-

The resulting precipitate is then washed with deoxygenated water to remove any soluble impurities and dried under vacuum or an inert atmosphere.

-

4.2. Potentiometric Titration

This method involves titrating a solution containing one of the constituent ions (e.g., Fe²⁺) with a solution of the other ion (CO₃²⁻) and monitoring the potential of an ion-selective electrode (ISE) for one of the ions.

-

Apparatus: Ion-selective electrode for Fe²⁺ or a pH electrode (to monitor changes related to carbonate equilibrium), a reference electrode, a burette, and a potentiometer.

-

Procedure:

-

A known volume of a standard solution of Fe²⁺ is placed in a reaction vessel under an inert atmosphere.

-

The solution is titrated with a standard solution of Na₂CO₃.

-

The potential is measured after each addition of the titrant, allowing the solution to reach equilibrium.

-

The equivalence point of the titration is determined from the titration curve (potential vs. volume of titrant).

-

The concentrations of Fe²⁺ and CO₃²⁻ at equilibrium can be calculated, and subsequently, the Ksp.

-

4.3. Conductometric Titration

This technique relies on the change in electrical conductivity of the solution during the precipitation reaction.

-

Apparatus: A conductometer with a conductivity cell, a burette, and a magnetic stirrer.

-

Procedure:

-

A known volume of a standard Fe²⁺ solution is placed in the conductivity cell.

-

A standard solution of Na₂CO₃ is added incrementally from a burette.

-

The conductivity is measured after each addition.

-

A plot of conductivity versus the volume of titrant added will show two lines of different slopes. The intersection of these lines corresponds to the equivalence point.

-

From the equivalence point, the concentration of the ions can be determined to calculate the Ksp.

-

4.4. Solubility and Ion Concentration Measurement

This is a direct method where a saturated solution of FeCO₃ is prepared, and the equilibrium concentration of the dissolved metal cation is measured.

-

Procedure:

-

An excess of solid FeCO₃ is added to deionized, deoxygenated water in a sealed container to prevent oxidation.

-

The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature until equilibrium is established. Studies have shown this can take 5-10 days.[9][10]

-

The solution is then filtered to remove the undissolved solid.

-

The concentration of Fe²⁺ in the filtrate is determined using a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), or a colorimetric method.

-

Assuming a 1:1 stoichiometry for the dissolution, the concentration of CO₃²⁻ is equal to the concentration of Fe²⁺. The Ksp can then be calculated as Ksp = [Fe²⁺]².

-

Visualizations of Key Processes

5.1. Ferrous Carbonate Dissolution Equilibrium

The following diagram illustrates the fundamental equilibrium process of ferrous carbonate dissolving in water.

Caption: Dissolution and precipitation equilibrium of ferrous carbonate.

5.2. Influence of pH on Ferrous Carbonate Solubility

This diagram shows how acidic conditions affect the carbonate equilibrium, leading to increased solubility of ferrous carbonate.

References

- 1. Iron(II) carbonate - Wikipedia [en.wikipedia.org]

- 2. brainly.com [brainly.com]

- 3. Ksp Table [owl.oit.umass.edu]

- 4. msmcraesscience.weebly.com [msmcraesscience.weebly.com]

- 5. Solved When iron (II) carbonate is dissolved in solution, | Chegg.com [chegg.com]

- 6. iron(II) carbonate [chemister.ru]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Ferrous carbonate | 1335-56-4 | Benchchem [benchchem.com]

- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Unraveling the Thermal Fate of Ferrous Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal decomposition of ferrous carbonate (FeCO₃), a compound of significant interest in various fields, including materials science, geology, and pharmaceuticals. Understanding its behavior under thermal stress is critical for applications ranging from the synthesis of iron oxides to the stability of iron-based pharmaceutical formulations. This document provides a comprehensive overview of the decomposition process under different atmospheric conditions, detailed experimental methodologies, and a summary of key quantitative data.

Introduction

Ferrous carbonate, also known as siderite in its mineral form, is an inorganic compound that undergoes decomposition upon heating. The decomposition pathway and the resulting products are highly dependent on the surrounding atmosphere. This guide will primarily focus on the thermal decomposition of ferrous carbonate in two key environments: an inert atmosphere (e.g., nitrogen or argon) and an oxidizing atmosphere (air). The distinct chemical transformations that occur in these conditions are crucial for controlling the synthesis of specific iron oxides, which have a wide array of applications.

Thermal Decomposition of Ferrous Carbonate

The thermal stability of ferrous carbonate is a critical parameter that dictates its transformation into various iron oxides. The decomposition process is not a simple one-step reaction but often involves multiple stages and is influenced by factors such as heating rate, particle size, and the presence of impurities.

Decomposition in an Inert Atmosphere

In an inert or reducing atmosphere, such as nitrogen (N₂), argon (Ar), or carbon dioxide (CO₂), the thermal decomposition of ferrous carbonate primarily yields ferrous oxide (FeO), also known as wüstite, and carbon dioxide.[1] This process typically begins at a higher temperature compared to decomposition in an oxidizing atmosphere.[1] The primary decomposition reaction can be represented as:

FeCO₃(s) → FeO(s) + CO₂(g)

However, the process can be more complex. For instance, under a CO₂ atmosphere, the decomposition can be a two-step function where ferrous oxide is an intermediate, which can then be further converted to magnetite (Fe₃O₄).[1]

The decomposition of siderite in a CO₂ atmosphere can be described as: FeCO₃ → FeO + CO₂ → Fe₃O₄ + CO [1]

Studies have shown that siderite decomposes stably to magnetite and graphite (B72142) between 455°C and 465°C when the oxygen fugacity is controlled by equilibration with graphite.[2]

Decomposition in an Oxidizing Atmosphere (Air)

When heated in the presence of air, the thermal decomposition of ferrous carbonate is an oxidative process.[3] The decomposition occurs at a lower temperature range compared to an inert atmosphere and results in the formation of higher oxides of iron.[1] The process is complex and can yield a mixture of iron oxides including magnetite (Fe₃O₄), maghemite (γ-Fe₂O₃), and ultimately the most stable form, hematite (B75146) (α-Fe₂O₃).[1][4]

The overall reaction in an oxidizing atmosphere can be summarized as:

4FeCO₃(s) + O₂(g) → 2Fe₂O₃(s) + 4CO₂(g) [1]

The decomposition in air often proceeds in a single step to form iron oxide.[3] The initial product can be magnetite, which is subsequently oxidized to hematite.[1]

Quantitative Decomposition Data

The following tables summarize the key quantitative data on the thermal decomposition of ferrous carbonate under different atmospheric conditions, as determined by techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

| Atmosphere | Decomposition Temperature Range (°C) | Primary Decomposition Products | Reference |

| Oxidizing (Air) | 340 - 607 | Hematite (Fe₂O₃), Magnetite (Fe₃O₄), Maghemite (γ-Fe₂O₃) | [1][4] |

| Inert/Reducing (CO₂) | Starts >400, completes >600 | Wüstite (FeO), Magnetite (Fe₃O₄) | [1][4] |

| Inert (Nitrogen) | 425 - 520 | Not explicitly detailed, but expected to be similar to CO₂ | [3] |

Note: The exact decomposition temperatures can vary depending on experimental conditions such as heating rate and sample purity.

Experimental Protocols

The characterization of the thermal decomposition of ferrous carbonate is predominantly carried out using thermoanalytical techniques. The following provides a detailed methodology for a typical experiment using Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability and decomposition profile of ferrous carbonate by measuring the change in mass and heat flow as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer (TGA) or a simultaneous TGA/DSC instrument.

-

Microbalance with high precision.

-

Furnace capable of controlled heating rates up to 1000°C or higher.

-

Gas flow controllers for maintaining the desired atmosphere (e.g., nitrogen, air).

-

Sample pans (e.g., alumina, platinum).[5]

-

Data acquisition and analysis software.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of ferrous carbonate (typically 5-20 mg) is placed into a tared TGA sample pan.[5] The particle size of the sample should be uniform to ensure consistent results.

-

Instrument Setup:

-

The TGA furnace is purged with the desired gas (e.g., high-purity nitrogen for inert atmosphere studies or dry air for oxidizing conditions) at a constant flow rate (e.g., 20-100 mL/min).

-

The instrument is tared to zero the balance with an empty sample pan.

-

-

Thermal Program:

-

The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant linear heating rate (e.g., 10°C/min).

-

The mass of the sample and the heat flow are continuously recorded as a function of temperature.

-

-

Data Analysis:

-

The resulting TGA curve plots the percentage of weight loss versus temperature. The onset and end temperatures of decomposition are determined from this curve.

-

The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

-

The DSC/DTA curve shows endothermic or exothermic events associated with the decomposition.

-

The final residual mass is used to identify the stoichiometry of the final decomposition product.

-

Safety Precautions:

-

Ensure proper ventilation, as the decomposition of carbonates releases carbon dioxide.

-

Handle the furnace with care as it operates at high temperatures.

-

Follow the instrument manufacturer's safety guidelines.

Decomposition Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical relationships in the thermal decomposition of ferrous carbonate and a typical experimental workflow for its analysis.

Caption: Decomposition pathways of ferrous carbonate under different atmospheres.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Conclusion

The thermal decomposition of ferrous carbonate is a multifaceted process that is highly sensitive to the atmospheric conditions. In an inert atmosphere, it primarily decomposes to ferrous oxide, while in an oxidizing atmosphere, it forms more stable higher iron oxides like hematite. A thorough understanding of these decomposition pathways, supported by robust experimental techniques such as TGA/DSC, is essential for professionals in research and development who utilize ferrous carbonate as a precursor or are concerned with its stability. The data and protocols presented in this guide offer a foundational understanding for further investigation and application.

References

The Genesis of Ferrous Carbonate: An In-depth Technical Guide to its Natural Occurrence and Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and formation of ferrous carbonate (FeCO₃), commonly known as the mineral siderite. Understanding the geochemical and environmental factors that govern the formation of siderite deposits is crucial for a range of scientific disciplines, from geology and environmental science to materials science and drug development, where iron compounds play a significant role.

Natural Occurrence of Ferrous Carbonate (Siderite)

Ferrous carbonate is a widespread mineral found in a variety of geological settings. Its presence is a key indicator of anoxic (oxygen-deficient) and non-sulfidic environments. The major types of siderite deposits are categorized as follows:

-

Sedimentary Deposits: These are the most common occurrences of siderite.

-

Ironstones: Thin beds of siderite are often interlayered with shales, clay, or coal seams.[1]

-

Concretions: Siderite frequently forms concretions in shales and sandstones. These concretions can sometimes encapsulate exceptionally well-preserved fossils.[2]

-

Bog Iron: In temperate climates, colloidal siderite can form in freshwater lake margins and bogs.

-

Banded Iron Formations (BIFs): Siderite is a common constituent of the carbonate facies of BIFs, particularly in Precambrian deposits.[3]

-

-

Hydrothermal Veins: Siderite is often found as a gangue mineral (non-economic mineral) in hydrothermal veins, associated with various ore minerals.[2][4] Associated minerals in these veins can include quartz, barite, fluorite, galena, sphalerite, and chalcopyrite.[4]

-

Metasomatic Deposits: These deposits form when iron-bearing hydrothermal fluids replace pre-existing carbonate rocks like limestone or dolomite.[5]

-

Metamorphic Rocks: Siderite can be found in metamorphic rocks that have formed from the alteration of siderite-bearing sedimentary or hydrothermal deposits.

-

Magmatic Rocks: Although less common, siderite can occur as a primary mineral in certain igneous rocks, such as carbonatites and some syenites and pegmatites.

The Geochemical Formation of Ferrous Carbonate

The formation of siderite is primarily controlled by the interplay of redox potential (Eh) and pH in an aqueous environment. The fundamental chemical reaction for the precipitation of ferrous carbonate is:

Fe²⁺ + CO₃²⁻ ⇌ FeCO₃ (s)

The key requirements for siderite formation are a sufficient supply of dissolved ferrous iron (Fe²⁺) and carbonate ions (CO₃²⁻) in an anoxic environment.

Formation Pathways

There are two primary pathways for the formation of siderite deposits:

-

Direct Precipitation: Siderite can precipitate directly from anoxic, iron-rich fluids when the solution becomes supersaturated with respect to ferrous carbonate. This is common in sedimentary environments where microbial activity or other processes have removed dissolved oxygen.

-

Diagenetic Formation: Siderite can also form as a secondary, or diagenetic, mineral. This process often involves the reduction of ferric iron (Fe³⁺) from iron oxides and hydroxides, coupled with the oxidation of organic matter by microorganisms. This process, known as dissimilatory iron reduction (DIR), releases ferrous iron into the porewaters, which can then combine with carbonate ions to form siderite.

The formation pathways of ferrous carbonate can be visualized as follows:

Influence of Geochemical Parameters

The stability of ferrous carbonate is highly dependent on the redox potential (Eh) and pH of the environment. The following diagram illustrates the stability fields of various iron minerals in relation to Eh and pH, highlighting the conditions favorable for siderite formation.

As the diagram illustrates, siderite is stable under reducing conditions (low Eh) and in a pH range that is typically near-neutral to slightly alkaline (pH 7-9). In more oxidizing environments, ferric iron species such as ferric hydroxide (B78521) (Fe(OH)₃) or hematite (B75146) (Fe₂O₃) are dominant. In acidic and reducing conditions, ferrous iron will remain dissolved in solution. The presence of sulfide (B99878) ions will lead to the precipitation of iron sulfides like pyrite (B73398) (FeS₂) instead of siderite.

Quantitative Data on Ferrous Carbonate Deposits

The chemical and physical properties of siderite can vary depending on its formation environment. The following tables summarize key quantitative data for ferrous carbonate.

Table 1: Physical Properties of Siderite

| Property | Value |

| Chemical Formula | FeCO₃ |

| Crystal System | Trigonal |

| Mohs Hardness | 3.75 - 4.25 |

| Specific Gravity | 3.96 |

| Color | Yellowish-brown, brown, gray, greenish-gray |

| Streak | White |

| Luster | Vitreous to pearly |

| Cleavage | Perfect on {1011} |

| Iron Content (by wt.) | ~48% |

Data sourced from multiple mineralogical databases.[2]

Table 2: Elemental Composition of Siderite from Different Environments

| Element/Ratio | Freshwater Siderite | Marine Siderite |

| FeCO₃ (mol%) | Often > 90% (relatively pure) | Variable, with significant substitution |

| MgCO₃ (mol%) | Low | Up to 41% |

| CaCO₃ (mol%) | Low | Up to 15% |

| Mn Content | Generally higher | Generally lower |

| Mg/Ca Ratio | Lower | Higher |

Data adapted from Mozley, 1989.[6] The elemental composition of siderite, particularly the degree of substitution by magnesium, calcium, and manganese, can serve as a proxy for the depositional environment.[6]

Table 3: Stable Isotope Composition of Siderite

| Isotope Ratio | Typical Range (Marine) | Typical Range (Continental/Freshwater) |

| δ¹³C (‰ PDB) | -12 to +4 | -2 to +18 |

| δ¹⁸O (‰ PDB) | -8 to +2 | -15 to -5 |

Data compiled from various geochemical studies. The isotopic composition of carbon and oxygen in siderite can provide valuable insights into the source of carbon and the temperature and isotopic composition of the formational waters.

Experimental Protocols for the Analysis of Ferrous Carbonate

The characterization of ferrous carbonate deposits relies on a suite of analytical techniques. The following are generalized protocols for key experimental methods.

X-Ray Diffraction (XRD) Analysis

Objective: To identify the mineralogical composition of a sample and confirm the presence of siderite.

Methodology:

-

Sample Preparation:

-

The rock or sediment sample is crushed and ground into a fine powder (typically <10 μm) using an agate mortar and pestle to ensure random orientation of the crystallites.[3]

-

For quantitative analysis, a known amount of an internal standard (e.g., corundum) may be added.

-

The powder is then packed into a sample holder, ensuring a flat, smooth surface.

-

-

Instrument Parameters (Typical):

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 40 mA

-

Scan Range (2θ): 5° to 70°

-

Step Size: 0.02°

-

Scan Speed: 1-2°/minute

-

-

Data Analysis:

-

The resulting diffraction pattern is compared to a database of known mineral diffraction patterns (e.g., the ICDD PDF database) to identify the minerals present.

-

The position (2θ angle) and relative intensity of the diffraction peaks are used for mineral identification. The primary diffraction peak for siderite is typically observed at ~32° 2θ.

-

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX)

Objective: To observe the morphology and determine the elemental composition of siderite crystals and associated minerals.

Methodology:

-

Sample Preparation:

-

For morphological analysis, small rock chips or individual crystals can be mounted on an aluminum stub using carbon tape.

-

For quantitative elemental analysis, a polished thin section or an epoxy-mounted block of the sample is prepared and coated with a thin layer of carbon to ensure conductivity.

-

-

SEM Imaging:

-

The sample is placed in the SEM chamber under high vacuum.

-

An electron beam is scanned across the sample surface.

-

Backscattered electron (BSE) imaging is particularly useful for distinguishing different mineral phases based on their average atomic number (siderite appears brighter than quartz, for example).

-

-

EDX Analysis:

-

The electron beam is focused on a specific point or area of interest on the sample.

-

The interaction of the electron beam with the sample generates X-rays with energies characteristic of the elements present.

-

The EDX detector measures the energy and intensity of these X-rays to provide a semi-quantitative elemental analysis of the targeted area. This can be used to confirm the presence of iron and carbonate (by difference) and to identify elemental substitutions (Mg, Ca, Mn).

-

Stable Isotope Analysis (Carbon and Oxygen)

Objective: To determine the δ¹³C and δ¹⁸O values of siderite to infer the paleoenvironmental conditions of its formation.

Methodology:

-

Sample Preparation:

-

A pure siderite sample is carefully separated from the host rock, often by micro-drilling.

-

The powdered sample (typically a few milligrams) is loaded into a reaction vessel.

-

-

Acid Digestion:

-

The sample is reacted with 100% phosphoric acid (H₃PO₄) under vacuum at a constant temperature (e.g., 75°C) for an extended period (e.g., 24 hours) to liberate CO₂ gas.

-

The reaction is: 3FeCO₃ + 2H₃PO₄ → 3CO₂ + 3H₂O + Fe₃(PO₄)₂

-

-

Gas Purification and Analysis:

-

The evolved CO₂ gas is cryogenically purified to remove water and other non-condensable gases.

-

The purified CO₂ is then analyzed using a dual-inlet isotope ratio mass spectrometer (IRMS).

-

The measured isotope ratios (¹³C/¹²C and ¹⁸O/¹⁶O) are reported in delta (δ) notation in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard.

-

The following diagram outlines a general workflow for the characterization of ferrous carbonate-bearing samples.

Conclusion

The study of natural ferrous carbonate deposits provides a window into the Earth's past geochemical environments. For researchers in drug development and materials science, understanding the formation and properties of this simple iron compound can offer insights into iron biomineralization, corrosion processes, and the synthesis of iron-based materials. The combination of geological field observations, quantitative geochemical analysis, and detailed experimental characterization is essential for a comprehensive understanding of the genesis of ferrous carbonate.

References

- 1. azonano.com [azonano.com]

- 2. Siderite - Wikipedia [en.wikipedia.org]

- 3. worldagroforestry.org [worldagroforestry.org]

- 4. Siderite Mineral: Composition, Crystal Structure, and Geological Occurrence Explained [mineralexpert.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

magnetic susceptibility of synthetic ferrous carbonate

An In-depth Technical Guide to the Magnetic Susceptibility of Synthetic Ferrous Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (FeCO₃), also known as siderite. It details the synthesis of this material, its fundamental magnetic properties, and the experimental protocols used for its characterization. This document is intended to be a valuable resource for researchers and professionals working with iron-based compounds in various fields, including materials science and drug development.

Introduction to Ferrous Carbonate

Ferrous carbonate is a naturally occurring mineral that can also be synthesized in the laboratory. It is of significant interest due to its antiferromagnetic properties at low temperatures.[1] The magnetic behavior of synthetic ferrous carbonate is critically dependent on its purity and crystalline structure, which are in turn influenced by the synthesis method.

Synthesis of Ferrous Carbonate

The synthesis of pure ferrous carbonate is challenging due to the ease of oxidation of Fe²⁺ to Fe³⁺ in the presence of oxygen.[2] Therefore, synthesis is typically carried out under anoxic conditions. Common methods involve the reaction of a ferrous salt with a carbonate source in an aqueous medium.

Experimental Protocol: Precipitation Method

A widely used method for synthesizing ferrous carbonate is through precipitation reaction.[3][4]

Reactants:

-

Ferrous salt (e.g., ferrous sulfate (B86663) (FeSO₄)[4], ferrous chloride (FeCl₂·4H₂O)[2])

-

Carbonate source (e.g., sodium carbonate (Na₂CO₃)[3][4], sodium bicarbonate (NaHCO₃)[2])

Procedure:

-

Degassed, deionized water is used to prepare solutions of the ferrous salt and the carbonate source to minimize dissolved oxygen.[2]

-

The reaction is typically carried out in an anaerobic chamber or under a nitrogen atmosphere.[2]

-

The carbonate solution is added to the ferrous salt solution, leading to the precipitation of ferrous carbonate.

-

The precipitate is then washed with deoxygenated water and dried under vacuum.

The morphology and purity of the resulting ferrous carbonate can be influenced by factors such as reactant concentrations, temperature, and reaction time.[2][5]

Synthesis Workflow

Magnetic Properties of Ferrous Carbonate

Ferrous carbonate is paramagnetic at room temperature and transitions to an antiferromagnetic state at the Néel temperature (Tₙ), which is approximately 37 K.[1][6] Below this temperature, the magnetic moments of the Fe²⁺ ions align in an antiparallel manner.

Quantitative Magnetic Susceptibility Data

The magnetic susceptibility of a material is a measure of how much it will become magnetized in an applied magnetic field. For ferrous carbonate, this property is dependent on temperature and the presence of any impurities.

| Parameter | Value | Conditions | Reference |

| Néel Temperature (Tₙ) | 37 K | [1][6] | |

| Room-Temperature Volume Specific Susceptibility | 1.3 to 11 × 10⁻³ SI | Natural Siderite | [6] |

| Typical Room-Temperature Volume Specific Susceptibility | 3.8–4.2 × 10⁻³ SI | Natural Siderite | [6] |

| Mass Susceptibility of Siderite | 0.75 SI | 0.1% mineral-sand mixture | [7] |

Experimental Measurement of Magnetic Susceptibility

Several techniques can be employed to measure the . The choice of method often depends on the temperature range of interest and the required sensitivity.

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is a highly sensitive method for determining the magnetic properties of materials. It is particularly well-suited for studying the temperature dependence of magnetic susceptibility and identifying magnetic transitions, such as the Néel temperature of ferrous carbonate.[8]

Experimental Protocol:

-

A small, precisely weighed sample of synthetic ferrous carbonate is placed in a sample holder.

-

The sample is introduced into the SQUID magnetometer.

-

The temperature of the sample is varied, typically from above the expected transition temperature down to a low temperature (e.g., 4 K).[6]

-

At each temperature point, a small magnetic field is applied, and the resulting magnetization of the sample is measured.

-

The magnetic susceptibility (χ) is calculated as the ratio of the measured magnetization (M) to the applied magnetic field (H).

High-Temperature Magnetic Susceptibility Measurement

To investigate the thermal stability and potential decomposition of synthetic ferrous carbonate, high-temperature magnetic susceptibility measurements can be performed. Upon heating, siderite can convert to magnetite (Fe₃O₄), which is ferrimagnetic and has a much higher magnetic susceptibility.[9]

Experimental Protocol:

-

The sample is placed in a furnace equipped with a system to measure magnetic susceptibility, such as a Kappabridge.[10]

-

To prevent oxidation, the experiment is conducted in an inert atmosphere, for example, by flowing argon gas.[10]

-

The magnetic susceptibility is measured continuously as the sample is heated to a high temperature (e.g., 700°C) and subsequently cooled.[10]

-

The formation of new magnetic phases can be identified by sharp increases in susceptibility during heating and cooling cycles.[9][10]

Experimental Workflow for Magnetic Characterization

Conclusion

The magnetic properties of synthetic ferrous carbonate are of significant interest for both fundamental research and practical applications. A thorough understanding of its synthesis is crucial for obtaining pure materials with well-defined magnetic characteristics. The experimental protocols outlined in this guide, particularly SQUID magnetometry and high-temperature susceptibility measurements, provide robust methods for characterizing the magnetic susceptibility and phase transitions of this material. The data and methodologies presented here serve as a valuable resource for scientists and researchers in related fields.

References

- 1. Siderite - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. US4657752A - Process for preparing ferrous carbonate - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. dspace.library.uu.nl [dspace.library.uu.nl]

- 7. researchgate.net [researchgate.net]

- 8. Iron mapping using the temperature dependency of the magnetic susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Interpreting high-temperature magnetic susceptibility data of natural systems [frontiersin.org]

- 10. cedar.wwu.edu [cedar.wwu.edu]

A Technical Guide to Ferrous Carbonate Speciation in Anoxic Water Systems

Executive Summary

Ferrous carbonate (FeCO₃), known geologically as siderite, is a critical mineral phase in anoxic aqueous environments, including groundwater, sediments, and certain industrial systems.[1][2] Its precipitation and dissolution control the mobility of dissolved ferrous iron (Fe(II)) and influence the cycling of carbon and other redox-sensitive elements.[1][3] In anoxic systems where bicarbonate alkalinity is present, the speciation of Fe(II) is not limited to the simple hydrated Fe²⁺ ion but is dominated by the formation of various aqueous ferrous carbonate complexes.[4][5] Understanding the thermodynamics, kinetics, and controlling factors of FeCO₃ speciation is essential for applications ranging from environmental remediation and carbon sequestration to managing corrosion in industrial processes.[2][6] This guide provides a comprehensive overview of the core principles governing ferrous carbonate speciation, detailed experimental protocols for its study, and quantitative data to support further research and modeling.

Aqueous Speciation of Ferrous Iron in Carbonate-Rich Anoxic Waters

In the absence of oxygen, the speciation of dissolved Fe(II) is heavily influenced by pH and the concentration of ligands, particularly carbonate species (HCO₃⁻ and CO₃²⁻). In natural waters with carbonate alkalinity exceeding 1 mM, ferrous carbonate complexes can dominate the total dissolved Fe(II) concentration, especially at pH values above 7.[4][5] The primary aqueous complexes identified are Fe(CO₃)⁰, Fe(CO₃)₂²⁻, and the mixed hydroxy-carbonate complex Fe(CO₃)(OH)⁻.[4][5] The formation of these complexes is critical as it directly impacts the solubility of siderite and the kinetic rates of Fe(II) oxidation should an oxidant be introduced.[4]

dot

References

A Technical Guide to the Thermodynamic Data of Ferrous Carbonate (FeCO₃) Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data associated with the formation of ferrous carbonate (FeCO₃), also known as siderite in its mineral form.[1][2] A thorough understanding of these properties is critical in diverse fields such as geochemistry, corrosion science, carbon capture and storage, and materials science.[3][4] This document summarizes key thermodynamic parameters, details the experimental protocols for their determination, and presents logical and experimental workflows through standardized visualizations.

Core Thermodynamic Data

The formation of ferrous carbonate from its constituent elements in their standard states (Fe(s), C(graphite), and O₂(g)) is a fundamental reaction for thermodynamic analysis. The key properties—standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and standard molar entropy (S°)—are essential for predicting the stability and reactivity of FeCO₃ under various conditions.

A review of existing literature reveals a range of reported values, reflecting the challenges associated with experimental measurements, which can be affected by factors like oxidation and sample purity.[5][6] The following table summarizes selected and recommended thermodynamic properties for solid ferrous carbonate at standard state conditions (298.15 K and 1 bar).

| Thermodynamic Property | Symbol | Value | Units | Reference(s) |

| Standard Molar Enthalpy of Formation | ΔfH° | -750.6 ± 1.1 | kJ/mol | [7][8] |

| -738.15 | kJ/mol | [9] | ||

| -710.01 | kJ/mol | [5] | ||

| Standard Molar Gibbs Free Energy of Formation | ΔfG° | -665.1 | kJ/mol | [9] |

| -653.27 | kJ/mol | [5] | ||

| Standard Molar Entropy | S° | 95.4 | J/(mol·K) | [9] |

| Molar Heat Capacity at Constant Pressure | C_p | 83.3 | J/(mol·K) | [9] |

| 82.25 | kJ/mol K⁻¹ | [10] |

Experimental Protocols for Thermodynamic Data Determination

The accurate determination of the thermodynamic properties of ferrous carbonate relies on meticulous experimental procedures. The primary methods employed are calorimetry for enthalpy and heat capacity measurements, and solubility studies for determining the Gibbs free energy and solubility product (Ksp).

Calorimetric Determination of Enthalpy of Formation

A robust method for determining the enthalpy of formation involves high-temperature transposed temperature drop calorimetry.[8] This technique measures the heat effects associated with the decomposition of a synthesized sample.

Methodology:

-

Synthesis of Pure Siderite (FeCO₃): High-purity ferrous carbonate is first synthesized, as natural samples often contain impurities like magnesium, manganese, or calcium that can alter the decomposition temperature and thermodynamic properties.[6][11] Synthesis is typically performed under anoxic conditions to prevent the rapid oxidation of Fe(II).[6]

-

Calorimetric Measurement: A small, precisely weighed pellet of the synthetic siderite is dropped from room temperature into a high-temperature calorimeter (e.g., at 978 K or 1075 K) containing a reactive atmosphere, such as flowing oxygen.[7]

-

Decomposition Reaction: Inside the calorimeter, the siderite decomposes and oxidizes in a highly exothermic reaction: 2FeCO₃(s) + 0.5O₂(g) → Fe₂O₃(s) + 2CO₂(g)

-

Heat Measurement: The calorimeter measures the total heat released during this process, which is the sum of the heat content of the sample from 298 K to the calorimeter temperature and the enthalpy of the decomposition reaction at that temperature.

-

Data Analysis: By running control experiments with known materials (like corundum, Al₂O₃) and using established thermodynamic data for the reaction products (hematite, Fe₂O₃, and CO₂), the enthalpy of formation of siderite at 298.15 K can be calculated.[8] The consistency of results from experiments at different temperatures confirms that intermediate products, such as CO, are completely oxidized.[8]

Solubility Studies for Gibbs Free Energy

Solid-liquid equilibrium (SLE) studies are conducted to determine the solubility of FeCO₃ in aqueous solutions, which is then used to calculate the solubility product (Ksp) and, subsequently, the Gibbs free energy of formation.

Methodology:

-

Experimental Setup: A known mass of synthetic FeCO₃ is added to an aqueous solution (e.g., deionized water or a solution of known ionic strength like KCl) in a sealed glass cell.[5][10] The system is deoxygenated to prevent iron oxidation.

-

Equilibration: The mixture is stirred continuously at a constant, controlled temperature (e.g., from 25 to 80 °C) for a period sufficient to reach equilibrium, which can take several days.[10] The kinetics of dissolution are often faster at higher temperatures.[5]

-

Sample Analysis: At regular intervals, aqueous samples are withdrawn, filtered, and analyzed to determine the concentration of dissolved ferrous ions (Fe²⁺). Equilibrium is considered reached when the Fe²⁺ concentration becomes constant.

-

Calculation of Ksp: The solubility product (Ksp) is calculated from the equilibrium concentration of Fe²⁺ and carbonate ions. The concentration of carbonate species is determined based on the solution's pH and the known dissociation constants of carbonic acid.

-

Derivation of ΔfG°: The standard Gibbs free energy of formation of FeCO₃(s) is then derived from the Ksp value and the known standard Gibbs free energies of formation of the aqueous ions (Fe²⁺(aq) and CO₃²⁻(aq)).

Visualizations: Workflows and Relationships

Diagrams are essential for visualizing complex experimental workflows and fundamental thermodynamic relationships.

Caption: Experimental workflow for determining thermodynamic properties of FeCO₃.

Caption: Relationship between Gibbs free energy, enthalpy, and entropy.

References

- 1. Iron(II) carbonate - Wikipedia [en.wikipedia.org]

- 2. gktoday.in [gktoday.in]

- 3. researchgate.net [researchgate.net]

- 4. Ferrous carbonate | 1335-56-4 | Benchchem [benchchem.com]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. asu.elsevierpure.com [asu.elsevierpure.com]

- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 9. iron(II) carbonate [chemister.ru]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

molecular formula and molar mass of ferrous carbonate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the fundamental chemical properties of ferrous carbonate, including its molecular formula and molar mass. The information is presented to be a valuable resource for professionals engaged in research and development.

Core Properties of Ferrous Carbonate

Ferrous carbonate, also known as iron(II) carbonate, is an inorganic compound with the chemical formula FeCO₃.[1][2] It is found in nature as the mineral siderite.[3] The compound consists of iron in the +2 oxidation state bonded to a carbonate ion.[3]

Quantitative Data Summary

The key quantitative properties of ferrous carbonate are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | FeCO₃ or CFeO₃[4][5] |

| Molar Mass | 115.85 g/mol [4][5] |

| IUPAC Name | iron(2+) carbonate[4] |

| CAS Number | 563-71-3[4] |

Logical Relationship of Components

The following diagram illustrates the simple ionic relationship between the ferrous cation and the carbonate anion that constitutes ferrous carbonate.

Caption: Ionic components of Ferrous Carbonate.

Experimental Protocols

Detailed experimental protocols for the synthesis or specific applications of ferrous carbonate can vary significantly depending on the research context. For instance, the preparation of ferrous carbonate nanoparticles for use as anode materials in lithium-ion batteries involves a one-pot solvothermal route with reduced graphene oxide.[5] In another application, ferrous carbonate has been used as a catalyst to convert carbon dioxide into liquid fuels under mild conditions.[5] Due to the proprietary and varied nature of these advanced applications, a universally standard experimental protocol is not available. Researchers are advised to consult specialized literature relevant to their specific field of inquiry.

Signaling Pathways

Ferrous carbonate's primary relevance in a biological context is as a source of ferrous iron (Fe²⁺), an essential mineral. Iron is a critical component of hemoglobin, myoglobin, and various enzymes. While ferrous carbonate itself is not directly involved in signaling pathways, the iron it provides is integral to numerous physiological processes. The absorption and metabolism of iron are tightly regulated by complex signaling pathways to maintain homeostasis and prevent toxicity. For detailed information on iron metabolism and its associated signaling pathways, researchers should refer to literature on hepcidin, ferroportin, and the transferrin cycle.

References

Methodological & Application

Synthesis of Pure Ferrous Carbonate in an Inert Atmosphere: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous carbonate (FeCO₃) is a compound of significant interest in various fields, including its use as an iron supplement in pharmaceuticals.[] The synthesis of pure ferrous carbonate presents a notable challenge due to the high susceptibility of ferrous iron (Fe²⁺) to oxidation, which can lead to the formation of ferric (Fe³⁺) impurities.[2][3] Therefore, conducting the synthesis under a strictly controlled inert atmosphere is crucial to obtain a pure product. These application notes provide detailed protocols for the laboratory synthesis of pure ferrous carbonate, focusing on methods that ensure the exclusion of oxygen.

Core Principles of Synthesis

The laboratory synthesis of ferrous carbonate typically involves the precipitation of FeCO₃ from a solution containing ferrous ions and carbonate ions. The general reaction is as follows:

Fe²⁺(aq) + CO₃²⁻(aq) → FeCO₃(s)

To maintain the purity of the final product, the following considerations are paramount:

-

Oxygen Exclusion: All steps of the synthesis, including solution preparation, reaction, and product isolation, must be performed under an inert atmosphere, such as nitrogen or argon, or within a glovebox.[][4]

-

High-Purity Reagents: The use of high-purity starting materials is essential to prevent contamination of the final product.[2]

-

Control of Reaction Parameters: Factors such as temperature, pH, and reactant concentrations can influence the crystallinity and purity of the ferrous carbonate precipitate.[2]

Experimental Protocols

Two primary methods for the synthesis of pure ferrous carbonate under an inert atmosphere are detailed below. Method A is a common precipitation reaction using a ferrous salt and an alkali bicarbonate. Method B describes a process involving the reaction of metallic iron with carbonic acid.

Method A: Precipitation from Ferrous Salt and Alkali Bicarbonate

This method is based on the reaction of a soluble ferrous salt with an alkali bicarbonate in an oxygen-free environment.[5]

Materials:

-

Ferrous chloride tetrahydrate (FeCl₂·4H₂O) or Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)[]

-

Deoxygenated deionized water

-

Inert gas (Nitrogen or Argon)

Apparatus:

-

Glovebox or a Schlenk line setup

-

Reaction vessel (sealed)[5]

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or vacuum desiccator

Procedure:

-

Deoxygenation of Solvent: Deoxygenate deionized water by sparging with an inert gas (nitrogen or argon) for at least one hour.

-

Inert Atmosphere Setup: Perform all subsequent steps inside a glovebox filled with an inert gas or using Schlenk line techniques.[][4]

-

Preparation of Reactant Solutions:

-

Prepare a solution of the ferrous salt (e.g., FeCl₂·4H₂O) in deoxygenated deionized water.

-

Prepare a separate solution of the alkali bicarbonate (e.g., NaHCO₃) in deoxygenated deionized water. A molar ratio of at least 2:1 of alkali metal bicarbonate to the ferrous compound is recommended.[5]

-

-

Reaction:

-

Slowly add the alkali bicarbonate solution to the ferrous salt solution while stirring continuously.

-

A white to light-colored precipitate of ferrous carbonate will form immediately.

-

-

Heating (Optional): The reaction mixture can be heated to between 100°C and 300°C in a sealed vessel to promote the formation of a more crystalline precipitate.[5]

-

Isolation of the Product:

-

After the reaction is complete, allow the precipitate to settle.

-

Separate the precipitate from the solution by filtration.

-

Wash the precipitate with deoxygenated deionized water to remove any soluble impurities.

-

-

Drying: Dry the purified ferrous carbonate precipitate under vacuum or in an oven at a low temperature to prevent oxidation. The drying process should be conducted in the glovebox for 2 to 3 days.[]

Method B: Reaction of Metallic Iron with Carbonic Acid

This method produces a highly pure ferrous carbonate by reacting metallic iron with carbonic acid, followed by precipitation under a nitrogen purge.[6]

Materials:

-

Pure iron wire or powder

-

Deionized water

-

Carbon dioxide (CO₂) gas

-

Nitrogen (N₂) gas (oxygen-free)

-

Hydrochloric acid (for cleaning iron)

Apparatus:

-

Reaction vessel with gas inlet and outlet

-

Gas flow controllers

-

Stirring apparatus

Procedure:

-

Iron Preparation: Clean the surface of the iron wire or powder with a dilute acid bath to remove any surface oxidation, followed by rinsing with deionized water.[6]

-

Carbonic Acid Formation: Fill the reaction vessel with deionized water and continuously bubble carbon dioxide through it to form a saturated carbonic acid solution.[6]

-

Reaction: Introduce the cleaned iron into the carbonic acid solution. The carbonic acid will react with the iron to form a solution of ferrous carbonate. Continue the flow of carbon dioxide until the solution is saturated with ferrous carbonate.[6]

-

Precipitation:

-

Isolation and Drying:

-

Collect the precipitated ferrous carbonate as a slurry.

-

Dry the product under an inert atmosphere.

-

Data Presentation

The following table summarizes key quantitative data and parameters for the synthesis of ferrous carbonate based on the described methods.

| Parameter | Method A: Precipitation | Method B: Carbonic Acid | Reference |

| Iron Source | Ferrous Salt (e.g., FeCl₂·4H₂O) | Metallic Iron | [][5],[6] |

| Carbonate Source | Alkali Bicarbonate (e.g., NaHCO₃) | Carbon Dioxide (CO₂) | [][5],[6] |

| Molar Ratio | Bicarbonate:Ferrous Salt ≥ 2:1 | N/A | [5] |

| Reaction Temperature | Ambient or 100°C - 300°C | Ambient | [5],[6] |

| Inert Atmosphere | Nitrogen, Argon, or H₂/N₂ mixture | Nitrogen purge for precipitation | [][4],[6] |

| Reaction Time | Varies, can be rapid | Several days for saturation | [6] |

| Product Purity | High, dependent on reactant purity | Chemically pure | [2],[6] |

Visualizations

Experimental Workflow for Ferrous Carbonate Synthesis (Method A)

Caption: Workflow for the synthesis of pure ferrous carbonate via precipitation.

Logical Relationship for Inert Atmosphere Synthesis

Caption: Logic for employing an inert atmosphere in ferrous carbonate synthesis.

References

- 2. Ferrous carbonate | 1335-56-4 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. FeCO3 Synthesis Pathways: The Influence of Temperature, Duration, and Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4657752A - Process for preparing ferrous carbonate - Google Patents [patents.google.com]

- 6. US3416883A - Process for preparing chemically pure ferrous carbonate - Google Patents [patents.google.com]

characterization of ferrous carbonate using XRD and SEM techniques

An in-depth understanding of the physicochemical properties of ferrous carbonate (FeCO₃), also known as siderite in its mineral form, is crucial for researchers, scientists, and drug development professionals across various fields. Its characterization is pivotal in pharmaceutical formulations, geological studies, and corrosion science. This document provides detailed application notes and protocols for the characterization of ferrous carbonate using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM), two powerful analytical techniques for solid-state analysis.

Application Notes

X-ray Diffraction (XRD) Analysis of Ferrous Carbonate

X-ray Diffraction is a non-destructive technique used to identify the crystalline phases of a material and to determine its crystal structure. For ferrous carbonate, XRD is primarily employed to:

-

Phase Identification: Confirm the presence of the siderite crystalline phase and identify any potential impurities or other crystalline forms.[1][2][3][4][5][6]

-

Purity Assessment: Quantify the amount of crystalline ferrous carbonate in a sample relative to other crystalline components.

-

Crystal Structure Analysis: Determine the lattice parameters of the rhombohedral crystal system of siderite.

The XRD pattern of a pure, crystalline ferrous carbonate sample will exhibit characteristic diffraction peaks at specific 2θ angles. The position and intensity of these peaks are unique to the siderite crystal structure.

Scanning Electron Microscopy (SEM) Analysis of Ferrous Carbonate

Scanning Electron Microscopy is a technique that uses a focused beam of electrons to produce high-resolution images of a sample's surface topography. In the context of ferrous carbonate characterization, SEM is invaluable for:

-

Morphological Analysis: Visualizing the shape and size of ferrous carbonate particles. Common morphologies include rhombohedral crystals, dumbbell shapes, and spherical or globular structures.[7][8]

-

Particle Size Distribution: Determining the range and average size of the particles, which is critical for understanding material properties such as solubility and reactivity.

-